molecular formula C22H18N4O4S2 B2681055 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896364-47-9

4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2681055
CAS No.: 896364-47-9
M. Wt: 466.53
InChI Key: VMXUXGZPTYFWAS-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a sulfonamide group, and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzenesulfonyl chloride and 4-(pyridin-2-yl)-1,3-thiazole-2-amine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s thiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pyridinyl)benzaldehyde
  • 4-(4-Formylphenyl)pyridine
  • 4-(4-Pyridinyl)benzaldehyde

Uniqueness

Compared to these similar compounds, 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide stands out due to its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-30-17-9-11-18(12-10-17)32(28,29)26-16-7-5-15(6-8-16)21(27)25-22-24-20(14-31-22)19-4-2-3-13-23-19/h2-14,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUXGZPTYFWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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